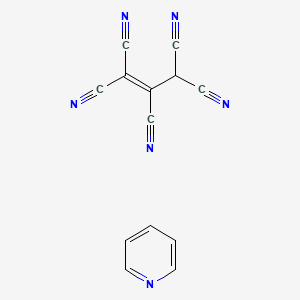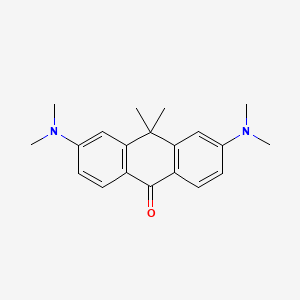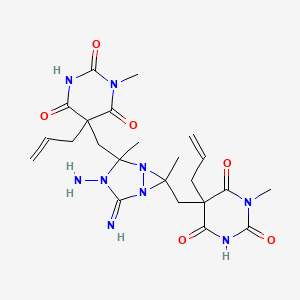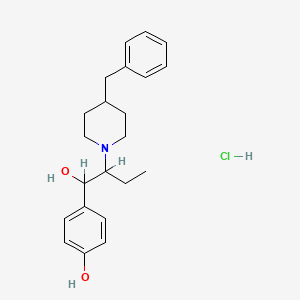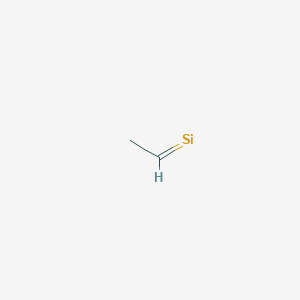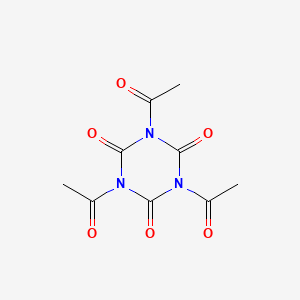
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one: is an organic compound that features azide functional groups attached to phenyl rings Azides are known for their reactivity and are often used in click chemistry and other synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and 4-bromoacetophenone.
Formation of Azides: The bromo compounds are converted to azides using sodium azide in a nucleophilic substitution reaction.
Coupling Reaction: The azide-substituted acetophenones are then coupled using a base-catalyzed aldol condensation reaction to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azide groups can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azide groups can yield amines.
Substitution: The azide groups can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Phosphines or other nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, where it can be used to form triazoles.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the synthesis of pharmacologically active compounds.
Industry:
Polymer Synthesis: Used in the production of specialty polymers with unique properties.
Surface Modification: Employed in modifying surfaces for improved adhesion or other functional properties.
Mechanism of Action
The mechanism of action for 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one largely depends on its reactivity due to the azide groups. Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and materials science.
Comparison with Similar Compounds
3-Azidophenylacetylene: Another azide-containing compound used in click chemistry.
4-Azidobenzoic Acid: Used in bioconjugation and surface modification.
1-Azido-4-nitrobenzene: Known for its reactivity in substitution reactions.
Uniqueness: 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one is unique due to the presence of two azide groups on a conjugated system, which may impart distinct reactivity and properties compared to other azide-containing compounds.
Properties
CAS No. |
33706-07-9 |
|---|---|
Molecular Formula |
C15H10N6O |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
3-(3-azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-7-5-12(6-8-13)15(22)9-4-11-2-1-3-14(10-11)19-21-17/h1-10H |
InChI Key |
MNWWRJMOAXEWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


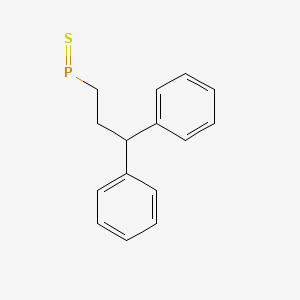

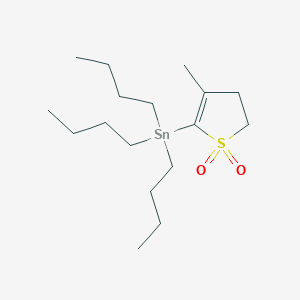
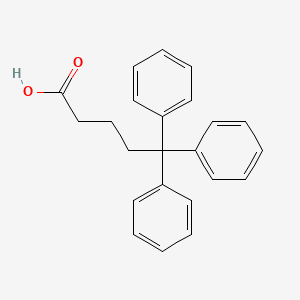

![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
